molecular formula C15H13N3O3 B6983223 3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol

3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol

Cat. No.: B6983223
M. Wt: 283.28 g/mol
InChI Key: YHMCOCSNYZRFJW-UHFFFAOYSA-N
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Description

3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol is a complex organic compound featuring a phenol group attached to a fused ring system containing both oxadiazole and oxazole moieties

Properties

IUPAC Name

3-[3-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-11-6-2-5-10(7-11)13-8-12(17-20-13)15-16-14(18-21-15)9-3-1-4-9/h2,5-9,19H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMCOCSNYZRFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=N2)C3=NOC(=C3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole and oxazole rings separately, followed by their fusion and subsequent attachment to the phenol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The oxadiazole and oxazole rings can be reduced under specific conditions to yield corresponding amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenol ring and the fused heterocyclic system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂).

Major Products

    Oxidation Products: Quinones, hydroxyquinones.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: Halogenated phenols, alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound’s potential biological activity makes it a candidate for drug discovery and development. The oxadiazole and oxazole rings are known pharmacophores, often found in molecules with antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In materials science, this compound could be used in the development of new polymers, resins, and coatings due to its stability and unique electronic properties. It may also find applications in the creation of advanced materials for electronics and photonics.

Mechanism of Action

The mechanism by which 3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and oxazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)phenol
  • 3-(3-Cyclobutyl-1,2-oxazol-5-yl)phenol
  • 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazole

Uniqueness

The presence of both oxadiazole and oxazole rings in 3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol makes it unique compared to compounds containing only one of these heterocycles. This dual-ring system can enhance the compound’s stability, reactivity, and potential biological activity, offering a broader range of applications and interactions.

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